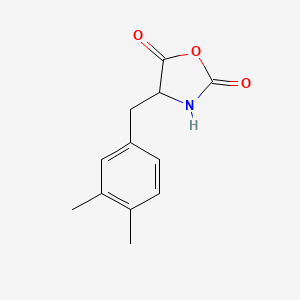

4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione

Beschreibung

4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is a heterocyclic compound characterized by a five-membered oxazolidine ring fused with two ketone groups at positions 2 and 3. The benzyl group at position 4 of the oxazolidine ring is substituted with 3,4-dimethylphenyl, a structural feature that influences its physicochemical and biological properties.

The synthesis of such derivatives typically involves substitution reactions at the benzyl position, with variations in substituents impacting reactivity, stability, and molecular interactions. For instance, crystallographic studies of related compounds, such as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, highlight the role of substituents in determining molecular conformation and packing .

Eigenschaften

Molekularformel |

C12H13NO3 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

4-[(3,4-dimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO3/c1-7-3-4-9(5-8(7)2)6-10-11(14)16-12(15)13-10/h3-5,10H,6H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

DKLLADGFZWXJGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)CC2C(=O)OC(=O)N2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethylbenzylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

Reduction: Reduction reactions can convert it into oxazolidine-2,5-diol.

Substitution: It can participate in nucleophilic substitution reactions to form different substituted oxazolidinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and oxazolidine-2,5-diols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Oxazolidine-2,5-dione derivatives share a common core structure but differ in substituents at the benzyl position. These modifications significantly alter their properties, as summarized in the table below:

Key Observations:

Substituent Effects on Lipophilicity :

- The 3,4-dimethylbenzyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs, which may enhance membrane permeability but reduce aqueous solubility .

- Methoxy groups (e.g., 4-Methoxybenzyl) improve polarity, making derivatives more suitable for applications requiring moderate solubility .

Structural and Crystallographic Differences: X-ray crystallography of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione reveals that bulky substituents induce steric hindrance, affecting molecular packing and crystal lattice stability .

Synthetic Accessibility :

- Substituents like methyl or methoxy groups are introduced via nucleophilic substitution or coupling reactions. For example, sodium hydride in DMF is a common base for benzylation reactions .

- The 3,4-dimethylbenzyl derivative may require regioselective methylation, which poses synthetic challenges compared to methoxy analogs .

Biological and Pharmacological Implications: While curcumin analogs with β-diketone moieties (e.g., THC, TMC) show DNA methyltransferase inhibition , oxazolidine-2,5-diones are less studied in this context. The parent compound (CAS 2185-00-4) is flagged as harmful if swallowed (H302), but substituted derivatives may exhibit reduced toxicity due to stabilized electronic configurations .

Biologische Aktivität

4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H13N1O2

- Molecular Weight : 219.24 g/mol

- IUPAC Name : 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione

The biological activity of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular signaling and metabolic processes.

- Receptor Binding : It may interact with cellular receptors, influencing physiological responses.

- Pathway Modulation : By affecting key metabolic pathways, the compound can modulate cellular functions.

Biological Activity

Research has demonstrated a range of biological activities for this compound:

- Antimicrobial Activity : Studies indicate that oxazolidine derivatives exhibit antimicrobial properties against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines in cell cultures.

- Anticancer Properties : Preliminary studies suggest that 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione exhibited significant inhibition compared to control groups.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Control | 0 | N/A |

| Oxazolidine Derivative | 15 | 32 µg/mL |

Anti-inflammatory Study

In vitro studies on PBMCs (peripheral blood mononuclear cells) demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6.

| Treatment Concentration (µg/mL) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

Anticancer Activity

In a recent study on cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 40 |

| 50 | 30 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.